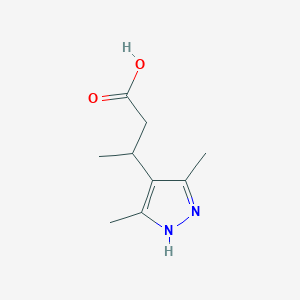

3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid” is a chemical compound with the CAS Number: 1423025-74-4 . It has a molecular weight of 182.22 . It is in powder form .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . A series of 3-aryl (pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester .Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H14N2O2/c1-5(4-8(12)13)9-6(2)10-11-7(9)3/h5H,4H2,1-3H3,(H,10,11)(H,12,13) . This indicates the compound’s molecular structure and how the atoms are arranged.Physical And Chemical Properties Analysis

The compound has a molecular weight of 182.22 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

- Application : Researchers have identified this compound as a potential modulator of integrin function. Specifically, it exhibits high affinity for αvβ6 integrin, which is implicated in tissue remodeling and cancer progression . Further studies could explore its therapeutic potential in integrin-related diseases.

- Application : In vitro studies have demonstrated that this compound has potent antipromastigote activity against Leishmania parasites. Molecular simulations suggest favorable binding patterns, making it a promising candidate for antileishmanial therapies .

- Application : Although not directly studied for malaria, the compound’s structural features warrant investigation. Its dihydropyrazole moiety may offer potential against Plasmodium parasites .

- Application : A related compound, (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, was synthesized using a similar scaffold. These derivatives could be explored for broader pharmacological applications .

Integrin Modulation

Antiparasitic Activity

Antimalarial Evaluation

Triazolo-Thiadiazine Derivatives

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, αvβ6 integrin plays a crucial role in cell adhesion and signal transduction .

Mode of Action

3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid interacts with its target, the αvβ6 integrin, by binding to it with very high affinity . This binding event can lead to changes in the conformation of the integrin, which can affect its interaction with other molecules and potentially alter cellular signaling pathways .

Biochemical Pathways

These pathways play crucial roles in many biological processes, including cell migration, differentiation, and survival .

Pharmacokinetics

The pharmacokinetic properties of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid are commensurate with inhaled dosing by nebulization . The compound has a long dissociation half-life (7 hours), very high solubility in saline at pH 7 (>71 mg/mL), and high affinity for αvβ6 integrin . These properties suggest that the compound could have good bioavailability when administered via inhalation .

Result of Action

The molecular and cellular effects of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid’s action are likely to be diverse, given the wide range of processes in which αvβ6 integrin is involved . By binding to αvβ6 integrin, the compound could potentially influence cell adhesion, migration, and signal transduction, among other processes .

Action Environment

The action, efficacy, and stability of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that also bind to αvβ6 integrin could potentially affect the compound’s efficacy .

Eigenschaften

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-5(4-8(12)13)9-6(2)10-11-7(9)3/h5H,4H2,1-3H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQQUKTZYMHVQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2440875.png)

![5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2440876.png)

![2-(2-thienyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2440879.png)

![N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2440882.png)

![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide](/img/structure/B2440883.png)

![2-amino-N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2440888.png)

![1-cyclopentyl-3-[(Z)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylideneamino]urea](/img/structure/B2440892.png)

![1-(4-bromophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2440893.png)

![4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2440894.png)

![4-Tert-butyl-3-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2440895.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea](/img/structure/B2440898.png)